N-(3-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
N-(3-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4, a (4-chlorophenoxy)methyl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain terminates in a 3-bromophenyl group (Figure 1). Key structural features influencing its reactivity and interactions include:
- Allyl group: The prop-2-en-1-yl substituent may increase metabolic stability or modulate lipophilicity .
Synthetic routes for analogous triazole-acetamide derivatives typically involve nucleophilic substitution or thiol-ene reactions. For example, chloroacetyl chloride is often used to introduce acetamide moieties via reactions with sulfonamide intermediates .
Properties
Molecular Formula |
C20H18BrClN4O2S |
|---|---|
Molecular Weight |
493.8 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrClN4O2S/c1-2-10-26-18(12-28-17-8-6-15(22)7-9-17)24-25-20(26)29-13-19(27)23-16-5-3-4-14(21)11-16/h2-9,11H,1,10,12-13H2,(H,23,27) |
InChI Key |
YVKHTHQROQEDSS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure comprising a triazole ring, a brominated phenyl group, and a sulfanyl acetamide moiety, which suggests diverse pharmacological properties.
Structural Characteristics
The compound can be represented with the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C22H23BrClN4O4S |
| Molecular Weight | 493.8 g/mol |
| IUPAC Name | This compound |
The presence of the triazole ring is particularly significant as compounds containing this moiety are often associated with various biological activities, including antifungal, antibacterial, and anticancer properties .
Antifungal and Antibacterial Properties
Research indicates that triazole derivatives frequently exhibit substantial antifungal and antibacterial activities. The specific activity of this compound is still under investigation; however, its structural components suggest potential interactions with various biological targets. These interactions may lead to the inhibition of enzymes or receptors involved in pathogenic processes.
Anticancer Potential
The compound's unique structure may also confer anticancer properties. Studies on similar triazole-containing compounds have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar triazole frameworks have demonstrated cytotoxic activity against various cancer cell lines . The mechanism of action is believed to involve interference with cellular signaling pathways or direct interaction with DNA or proteins critical for cell division.
Case Studies and Research Findings
-
Cytotoxicity Studies : In vitro tests have shown that triazole derivatives can exhibit significant cytotoxicity against different cancer cell lines. For example:
- A study indicated that certain triazole compounds had IC50 values that were lower than those of standard chemotherapeutic agents like doxorubicin .
- Compounds structurally related to N-(3-bromophenyl)-2-{...} have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases.
-
Mechanism of Action : The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The presence of the triazole ring may allow the compound to act as an inhibitor of specific enzymes involved in fungal growth or cancer cell metabolism.
- Receptor Interaction : Potential binding to receptors involved in cell signaling pathways could lead to altered cellular responses that inhibit growth or promote apoptosis in target cells .
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Bioactivity: Pyridinyl substituents (e.g., 4-pyridinyl in ) enhance water solubility but may reduce membrane permeability, whereas bromophenyl/chlorophenoxy groups increase hydrophobicity, favoring membrane penetration .
- Anti-HIV Activity : Cyclohexylmethyl-substituted triazoles () show potent HIV-1 inhibition, suggesting bulky aliphatic groups improve target binding.
Physicochemical and Crystallographic Comparisons
- Bond Length Variations : The acetamide C–N bond in the target compound (theoretical ~1.35 Å) aligns with similar derivatives (1.30–1.44 Å), as observed in N-(4-bromophenyl)acetamide analogs .
Research Findings and Implications
Computational Predictions
- Docking Studies: Molecular modeling suggests the target compound’s 4-chlorophenoxy group forms halogen bonds with kinase ATP-binding pockets, a feature absent in non-halogenated analogs .
- ADMET Profile : Higher LogP values (3.9 vs. 2.5–3.0 for pyridinyl analogs) predict improved blood-brain barrier penetration but may increase hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
